

# Application Notes and Protocols for Psoralen-TEG-azide Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Psoralen-triethylene glycol azide	
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These application notes provide a comprehensive guide to utilizing Psoralen-TEG-azide for the covalent crosslinking of nucleic acids, primarily RNA, within living cells. This technique is invaluable for studying RNA structure, RNA-RNA interactions, and RNA-protein interactions. The inclusion of a triethylene glycol (TEG) linker and an azide group allows for subsequent biotinylation via click chemistry, facilitating the enrichment and identification of crosslinked molecules.

## Introduction

Psoralen-TEG-azide is a cell-permeable reagent that intercalates into double-stranded regions of nucleic acids.[1][2][3] Upon exposure to long-wave ultraviolet (UVA) light (365 nm), the psoralen moiety forms covalent cyclobutane adducts with pyrimidine bases, primarily thymine and uracil, on opposite strands, resulting in an interstrand crosslink.[1][4] The azide group on the TEG linker provides a versatile handle for downstream applications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the attachment of reporter molecules such as biotin or fluorescent dyes.[1][4][5] This methodology is central to techniques like COMRADES (Crosslinking of Matched RNAs and Deep Sequencing), which aims to map RNA-RNA interactions genome-wide.[1][3][6][7][8][9]

## **Data Presentation**

Table 1: Technical Specifications of Psoralen-TEG-azide



Property	Value	Reference
Molecular Weight	458.52 g/mol	[1]
Formula	C23H30N4O6	[1]
Solubility	Up to 100 mM in DMSO, Up to 50 mM in ethanol	[1]
Storage	Store at -20°C, protect from light	[1]
CAS Number	1352815-11-2	[1]

Table 2: Quantitative Parameters for Psoralen Crosslinking



Parameter	Typical Range/Value	Notes	Reference
Psoralen-TEG-azide Concentration (in-cell)	0.1 - 0.4 mg/mL	Optimal concentration may vary depending on cell type and permeability.	[3]
UVA Irradiation Wavelength	365 nm	Standard wavelength for psoralen photoactivation.	[10][11][12]
UVA Irradiation Dose	0.5 - 10.0 J/cm²	Higher doses increase crosslinking but also risk of photodamage.	[13]
UVA Irradiation Time	10 - 30 minutes	Time can be adjusted based on the intensity of the UV source.	[3][14]
Crosslinking Efficiency	>80% (in vitro)	Can be influenced by psoralen derivative, spacer length, and target sequence.	[14][15]
Click Chemistry Reaction Time	30 - 60 minutes	For labeling of crosslinked molecules.	

# Experimental Protocols Protocol 1: In-Cell RNA Crosslinking with Psoralen-TEGazide

This protocol describes the general procedure for crosslinking RNA within living cells.

#### Materials:

• Psoralen-TEG-azide



- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), ice-cold
- Cell culture medium (e.g., Opti-MEM)
- UVA crosslinker with 365 nm bulbs
- Cultured cells

#### Procedure:

- Cell Preparation: Culture cells to the desired confluency. For suspension cells, harvest and wash with PBS. For adherent cells, perform the crosslinking directly in the culture dish.
- Psoralen-TEG-azide Incubation:
  - Prepare a stock solution of Psoralen-TEG-azide in DMSO (e.g., 10 mg/mL).
  - Dilute the Psoralen-TEG-azide stock solution in pre-warmed cell culture medium to a final concentration of 0.4 mg/mL.[3]
  - Remove the existing cell culture medium and replace it with the Psoralen-TEG-azide containing medium.
  - Incubate the cells for 20 minutes at 37°C to allow for cell permeation and intercalation of the psoralen.[3]
- UVA Crosslinking:
  - Place the cell culture dish or suspension on ice.
  - Irradiate the cells with 365 nm UVA light for 10 minutes using a pre-warmed UV crosslinker.[3] It is crucial to avoid prolonged UVA exposure to prevent potential degradation of the azide group.[3]
- Cell Lysis and RNA Extraction:



- After irradiation, immediately wash the cells three times with ice-cold PBS.[3]
- Lyse the cells using a suitable lysis buffer (e.g., RNeasy lysis buffer).[3]
- Extract total RNA using a standard RNA purification kit (e.g., Qiagen RNeasy kit). It is recommended to include a proteinase K digestion step to remove crosslinked proteins.[3]
- Storage: Store the crosslinked RNA at -80°C for downstream applications.

# Protocol 2: Biotinylation of Crosslinked RNA via Click Chemistry

This protocol outlines the attachment of a biotin moiety to the azide-functionalized, crosslinked RNA.

#### Materials:

- Psoralen-TEG-azide crosslinked RNA
- Alkyne-biotin conjugate (e.g., DBCO-biotin for copper-free click chemistry)
- Reaction buffer (e.g., PBS)
- RNA purification kit or ethanol precipitation reagents

#### Procedure:

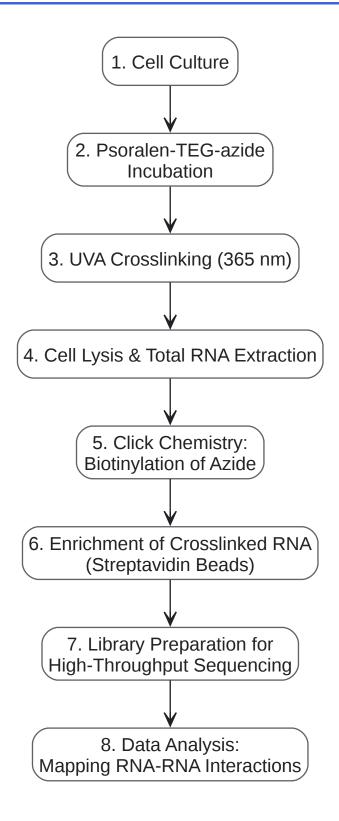
- Reaction Setup:
  - In a microcentrifuge tube, combine the crosslinked RNA (e.g., 1-10 μg) with the alkyne-biotin conjugate. The molar ratio of alkyne-biotin to psoralen-azide should be optimized, but a 10-fold molar excess of the alkyne-biotin is a good starting point.
  - Adjust the final volume with the reaction buffer.
- Click Reaction:



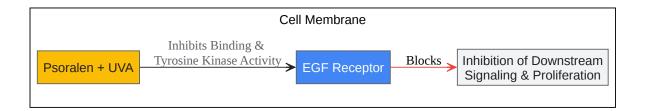
- If using a copper-catalyzed reaction, add the copper(I) catalyst and ligand (e.g., CuSO<sub>4</sub> and THPTA).
- For copper-free click chemistry with DBCO-biotin, no catalyst is needed.
- Incubate the reaction at room temperature for 30-60 minutes.
- Purification of Biotinylated RNA:
  - Purify the biotinylated RNA from unreacted components using an RNA cleanup kit or by ethanol precipitation.
- · Enrichment of Crosslinked RNA:
  - The biotinylated, crosslinked RNA can now be enriched using streptavidin-coated magnetic beads.

## **Mandatory Visualizations**









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